N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound features a cyclobutane ring and is characterized by its unique piperazine moiety, which contributes to its biological activity. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of pharmacological agents.
This compound can be synthesized through various chemical methods, as detailed in patents and scientific literature. The synthesis typically involves reactions that modify piperazine and cyclobutane structures to achieve the desired molecular configuration.
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is classified under the category of organic compounds, specifically as an amide due to the presence of a carbonyl group attached to a nitrogen atom. It is also categorized as a cyclic amine due to the cyclobutane ring.
The synthesis of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide can be achieved through several methods, often involving multi-step reactions that include:
The specific conditions for these reactions may vary, including temperature, solvent choice, and catalysts used. For instance, using polar aprotic solvents like dimethylformamide or dimethyl sulfoxide can enhance reaction rates and yields.
The molecular structure of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation.
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yields and minimize side products. For example, hydrolysis may require careful monitoring of pH levels.
The mechanism of action for N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is not fully elucidated but is believed to involve interaction with neurotransmitter systems. Compounds with similar structures often exhibit activity at serotonin or dopamine receptors, suggesting potential applications in treating psychiatric disorders.
In vitro studies may reveal binding affinities for specific receptors, while in vivo studies could demonstrate pharmacological effects such as anxiolytic or antipsychotic properties.
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide has potential applications in:
This compound represents a promising avenue for further research and development within medicinal chemistry and pharmacology, given its structural characteristics and potential biological activities.
Piperazine-containing compounds demonstrate exceptional versatility across therapeutic domains, primarily due to their ability to enhance solubility through hydrogen bonding and modulate receptor interactions via conformational flexibility. The piperazine ring in N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide contributes two hydrogen bond acceptors and one hydrogen bond donor (secondary amine), significantly improving water solubility compared to non-polar scaffolds alone. This property is crucial for oral bioavailability and blood-brain barrier penetration in neurotherapeutics [2]. Approximately 25% of all small-molecule drugs approved by regulatory agencies contain piperazine or piperidine derivatives, underscoring their fundamental role in addressing diverse disease pathologies ranging from psychiatric disorders to infectious diseases [4].
The molecular architecture of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide positions it as a key intermediate in developing receptor modulators. Its ethylenediamine linker (-CH2-CH2-) between the piperazine and cyclobutane carboxamide groups provides rotational freedom, enabling optimal positioning for target engagement. This structural feature is exploited in drug design to fine-tune binding kinetics and selectivity profiles against enzymes and receptors. The compound's physicochemical properties—logP of approximately 0.198 and polar surface area of 44.37 Ų—indicate balanced lipophilicity and permeability, making it suitable for further derivatization in lead optimization programs [2] [5].
Table 2: Pharmacologically Relevant Properties of Piperazine Derivatives
Property | N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide | Typical Piperazine Drug Scaffolds |
---|---|---|
Molecular Weight | 211.30 g/mol | 200-450 g/mol |
Hydrogen Bond Acceptors | 3 | 2-6 |
Hydrogen Bond Donors | 2 | 1-3 |
Rotatable Bonds | 4 | 3-8 |
Calculated logP | 0.198 | 1.0-4.0 |
Polar Surface Area | 44.37 Ų | 30-80 Ų |
Piperazine derivatives exhibit broad-spectrum biological activities by functioning as conformational modulators that enhance binding to viral and bacterial targets. In N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide, the piperazine ring's protonatable nitrogen atoms facilitate ionic interactions with conserved residues in enzyme active sites, a mechanism critical for antiviral potency. The secondary amines within the piperazine ring can form salt bridges with aspartate or glutamate residues in viral proteases or polymerases, disrupting essential enzymatic functions in pathogens [2]. This electrostatic interaction capability is augmented by the compound's ability to adopt multiple conformations, allowing adaptation to binding pockets with varying geometries in mutated viral strains.
Structural hybridization with the cyclobutane ring introduces significant steric constraints that improve target selectivity. The cyclobutanecarboxamide moiety's high ring strain (approximately 26.3 kcal/mol) creates distinctive three-dimensional topography that complements the hydrophobic pockets of antimicrobial targets. This configuration differs markedly from the more flexible cyclopentane analogs (e.g., N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide, CAS 1153542-12-1), which exhibit different binding kinetics due to reduced ring strain [3] [5]. Research demonstrates that cyclobutane-containing derivatives show enhanced activity against Mycobacterium tuberculosis H37Ra compared to linear chain analogs, highlighting the importance of ring geometry in antitubercular drug development. The cyclobutane's compact, planar structure enables deeper penetration into mycobacterial cell walls, where it interferes with essential metabolic pathways [5].
Table 3: Comparative Analysis of Cyclobutane vs. Cyclopentane Hybrids in Antimicrobial Applications
Characteristic | N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide | N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide |
---|---|---|
CAS Number | 1153458-23-1 | 1153542-12-1 |
Molecular Formula | C11H21N3O | C12H23N3O |
Molecular Weight | 211.30 g/mol | 225.33 g/mol |
Ring Strain Energy | High (~26.3 kcal/mol) | Moderate (~6.2 kcal/mol) |
logP | 0.198 | 0.198 (calculated) |
Polar Surface Area | 44.37 Ų | 44.37 Ų |
Antimicrobial Applications | Mycobacterial cell wall penetration | Broader spectrum activity |
The strategic incorporation of cyclobutane carboxamide with piperazine addresses key challenges in contemporary drug design: metabolic stability, three-dimensional diversity, and steric specificity. Cyclobutane's significant ring strain (angle strain ~9°) introduces unique bond angles and torsional constraints that promote specific binding orientations unavailable to larger rings. When conjugated to piperazine via an ethyl spacer, this hybrid creates a conformationally restricted yet adaptable pharmacophore. The carboxamide group (-C(O)NH-) serves as a versatile hydrogen-bonding unit that mimics peptide bonds, facilitating interactions with biological targets such as proteases and kinases [1] [6]. This design principle is exemplified in advanced analogs like V025-8705 (N-[2-(diethylamino)ethyl]-N-(2-{4-[6-(3-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)cyclobutanecarboxamide), where the cyclobutane component enhances rigidity while maintaining synthetic accessibility [6].
Synthetic accessibility underpins the utility of this hybridization approach. N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is commercially available as an oil (95% purity), indicating favorable solubility properties for solution-phase reactions [1]. The compound's synthetic route typically involves coupling cyclobutanecarboxylic acid with N-aminoethylpiperazine using carbodiimide-mediated amidation, followed by purification under mild conditions to preserve the strained ring integrity. This straightforward synthesis enables rapid generation of derivative libraries through:
The ethyl linker between the piperazine and carboxamide groups provides rotational freedom (4 rotatable bonds) that facilitates optimal binding geometry while maintaining sufficient flexibility for metabolic stability. This contrasts with more rigid directly conjugated systems, which may suffer from poor bioavailability. Computational analyses indicate that the cyclobutane hybridization increases sp3 character (57.14% in advanced derivatives), correlating with improved success rates in clinical development compared to flat aromatic systems [6] .
Table 4: Conformational and Synthetic Advantages of Cyclobutane Hybridization
Parameter | Impact on Drug Design |
---|---|
Cyclobutane Characteristics | |
Ring Strain Energy | Enhances binding energy through forced conformations |
Fused Ring Potential | Enables spirocyclic systems for 3D complexity |
C-H Bond Geometry | Facilitates hydrophobic pocket filling |
Synthetic Considerations | |
Commercial Availability | 95% purity (Enamine) |
Physical Form | Oil (improves handling in solution-phase chemistry) |
Derivatization Sites | Piperazine N, carboxamide, cyclobutane ring |
Hybridization Approaches | Fragment coupling, ring functionalization |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7